molecular formula C24H29N3O2 B3774858 N-benzyl-2-(1-benzyl-3-oxopiperazin-2-yl)-N-(cyclopropylmethyl)acetamide

N-benzyl-2-(1-benzyl-3-oxopiperazin-2-yl)-N-(cyclopropylmethyl)acetamide

Cat. No.: B3774858
M. Wt: 391.5 g/mol
InChI Key: QPVWXXGMVKEXMC-UHFFFAOYSA-N
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Description

N-benzyl-2-(1-benzyl-3-oxopiperazin-2-yl)-N-(cyclopropylmethyl)acetamide is a complex organic compound that belongs to the class of piperazine derivatives

Properties

IUPAC Name

N-benzyl-2-(1-benzyl-3-oxopiperazin-2-yl)-N-(cyclopropylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c28-23(27(18-21-11-12-21)17-20-9-5-2-6-10-20)15-22-24(29)25-13-14-26(22)16-19-7-3-1-4-8-19/h1-10,21-22H,11-18H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVWXXGMVKEXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(CC2=CC=CC=C2)C(=O)CC3C(=O)NCCN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1-benzyl-3-oxopiperazin-2-yl)-N-(cyclopropylmethyl)acetamide typically involves multi-step organic reactions. The starting materials may include benzylamine, cyclopropylmethylamine, and acetic anhydride. The synthesis might proceed through the formation of intermediate compounds such as piperazine derivatives, followed by acylation and benzylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(1-benzyl-3-oxopiperazin-2-yl)-N-(cyclopropylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a drug candidate for specific diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-2-(1-benzyl-3-oxopiperazin-2-yl)-N-(cyclopropylmethyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(1-benzyl-3-oxopiperazin-2-yl)acetamide
  • N-cyclopropylmethyl-2-(1-benzyl-3-oxopiperazin-2-yl)acetamide
  • N-benzyl-2-(1-benzyl-3-oxopiperazin-2-yl)-N-methylacetamide

Uniqueness

N-benzyl-2-(1-benzyl-3-oxopiperazin-2-yl)-N-(cyclopropylmethyl)acetamide is unique due to its specific structural features, such as the presence of both benzyl and cyclopropylmethyl groups. These structural elements may confer distinct biological activities and chemical reactivity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-(1-benzyl-3-oxopiperazin-2-yl)-N-(cyclopropylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-(1-benzyl-3-oxopiperazin-2-yl)-N-(cyclopropylmethyl)acetamide

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